

Application Notes and Protocols for Regioselective Reactions of 1,2,6-Hexanetriol

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Compound of Interest						
Compound Name:	1,2,6-Hexanetriol					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for achieving regioselective reactions on **1,2,6-hexanetriol**, a versatile triol with two primary and one secondary hydroxyl group.[1][2] The ability to selectively functionalize one or more of these hydroxyl groups is crucial for the synthesis of complex molecules, including pharmaceuticals and specialty polymers. The protocols outlined below focus on enzymatic acylation, catalytic tosylation, and selective silylation to afford targeted modification of the primary hydroxyl groups.

Regioselective Monoacylation using Candida antarctica Lipase B (CALB)

Application Note:

Enzymatic catalysis offers a highly selective and environmentally benign approach to the functionalization of polyols.[3] Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a robust and widely used biocatalyst for the regioselective acylation of primary alcohols in the presence of secondary alcohols.[4][5][6] This selectivity is attributed to the steric accessibility of the primary hydroxyl groups within the enzyme's active site. This protocol describes the selective acylation of the C1 or C6 primary hydroxyl group of **1,2,6-hexanetriol**.

Experimental Protocol:



Objective: To selectively acylate one of the primary hydroxyl groups of **1,2,6-hexanetriol**.

Materials:

- 1,2,6-Hexanetriol
- Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
- Acyl donor (e.g., vinyl acetate, ethyl acetate)
- Anhydrous solvent (e.g., 2-methyl-2-butanol (tert-amyl alcohol), acetonitrile)
- Molecular sieves (4 Å), activated
- · Magnetic stirrer and heating plate
- · Reaction vessel (e.g., round-bottom flask) with a stopper
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a dry reaction vessel containing a magnetic stir bar and activated 4 Å molecular sieves, add **1,2,6-hexanetriol** (1.0 eq).
- Dissolve the triol in the chosen anhydrous solvent (e.g., 2-methyl-2-butanol).
- Add the acyl donor (e.g., vinyl acetate, 1.1 eq).
- Add the immobilized CALB (typically 10-50 mg per mmol of substrate).
- Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).



- Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the monoacylated product.

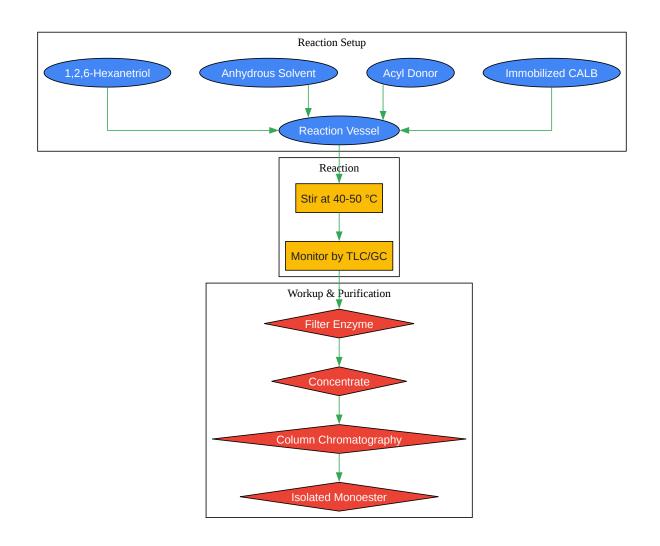
Data Presentation:

Entry	Acyl Donor	Solvent	Temp (°C)	Time (h)	Convers ion (%)	Regiose lectivity (Primar y:Secon dary)	Yield (%) of Monoes ter
1	Vinyl Acetate	2-Methyl- 2-butanol	45	24	>95	>98:2	~90
2	Ethyl Acetate	Acetonitri le	40	48	~80	>98:2	~75

Note: The data presented are representative examples based on the known high regioselectivity of CALB for primary alcohols in similar polyol systems. Actual results may vary depending on specific reaction conditions.

Logical Workflow for Enzymatic Acylation:





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Workflow for Regioselective Enzymatic Acylation.



Regioselective Monotosylation using a Catalytic Amount of Dibutyltin Oxide

Application Note:

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. Regioselective tosylation of one hydroxyl group in a polyol is a valuable transformation. The use of a catalytic amount of dibutyltin oxide has been shown to be effective for the regioselective tosylation of diols, with a preference for the primary hydroxyl group.[7][8][9] The proposed mechanism involves the formation of a stannylene acetal intermediate, which then preferentially reacts with tosyl chloride at the less sterically hindered primary oxygen.

Experimental Protocol:

Objective: To selectively tosylate one of the primary hydroxyl groups of **1,2,6-hexanetriol**.

Materials:

- 1,2,6-Hexanetriol
- Dibutyltin oxide (Bu₂SnO), catalytic amount (e.g., 0.1-2 mol%)
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM) or Toluene
- Magnetic stirrer
- Reaction vessel (e.g., round-bottom flask) with a septum under an inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:



- To a flame-dried reaction vessel under an inert atmosphere, add **1,2,6-hexanetriol** (1.0 eq) and a catalytic amount of dibutyltin oxide (e.g., 1 mol%).
- Add anhydrous solvent (e.g., DCM or toluene) and stir the suspension.
- Add the base (e.g., triethylamine, 1.5 eq).
- Cool the mixture to 0 °C.
- Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the anhydrous solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

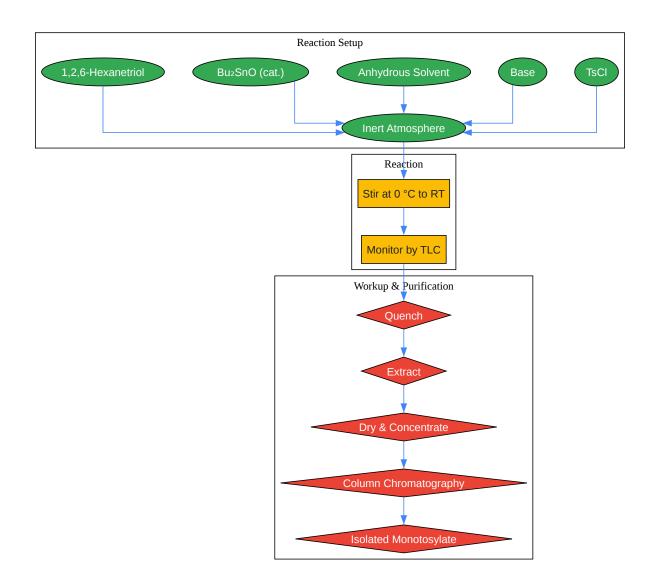
Data Presentation:

Entry	Catalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Regiose lectivity (Primar y:Secon dary)	Yield (%) of Monoto sylate
1	1	Et₃N	DCM	0 to RT	16	High	~85
2	0.1	DIPEA	Toluene	RT	24	High	~80

Note: The data presented are representative examples based on the established catalytic activity and selectivity of dibutyltin oxide for primary alcohols in diol systems.[7][10] "High" regioselectivity indicates a strong preference for the primary position. Actual results may vary.



Logical Workflow for Catalytic Tosylation:



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Workflow for Regioselective Catalytic Tosylation.

Regioselective Silylation of Primary Alcohols

Application Note:

The protection of hydroxyl groups with silyl ethers is a cornerstone of modern organic synthesis. The steric bulk of the silylating agent can be exploited to achieve regioselective protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols. Tert-butyldimethylsilyl chloride (TBDMSCI) is a commonly used reagent for this purpose.[11] This protocol details the selective silylation of the primary hydroxyl groups of 1,2,6-hexanetriol.

Experimental Protocol:

Objective: To selectively protect one or both primary hydroxyl groups of **1,2,6-hexanetriol** as TBDMS ethers.

Materials:

- 1,2,6-Hexanetriol
- Tert-butyldimethylsilyl chloride (TBDMSCI)
- Imidazole or Triethylamine
- Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
- Magnetic stirrer
- Reaction vessel (e.g., round-bottom flask) with a septum under an inert atmosphere
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure for Monosilylation:



- In a dry reaction vessel under an inert atmosphere, dissolve 1,2,6-hexanetriol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF.
- Cool the solution to 0 °C.
- Add TBDMSCI (1.05 eq) portion-wise.
- Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
- Monitor the reaction by TLC. The reaction is typically complete within a few hours.
- Quench the reaction with water and extract with a non-polar solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by silica gel column chromatography to yield the mono-TBDMS protected 1,2,6hexanetriol.

Procedure for Disilylation of Primary Alcohols:

- Follow the same initial setup as for monosilylation, but use an excess of the silylating agent and base (e.g., TBDMSCI (2.2 eq) and imidazole (2.5 eq)).
- The reaction may require longer reaction times or slightly elevated temperatures to achieve complete disilylation of the primary hydroxyls.
- Workup and purification are performed as described for the monosilylation.

Data Presentation:

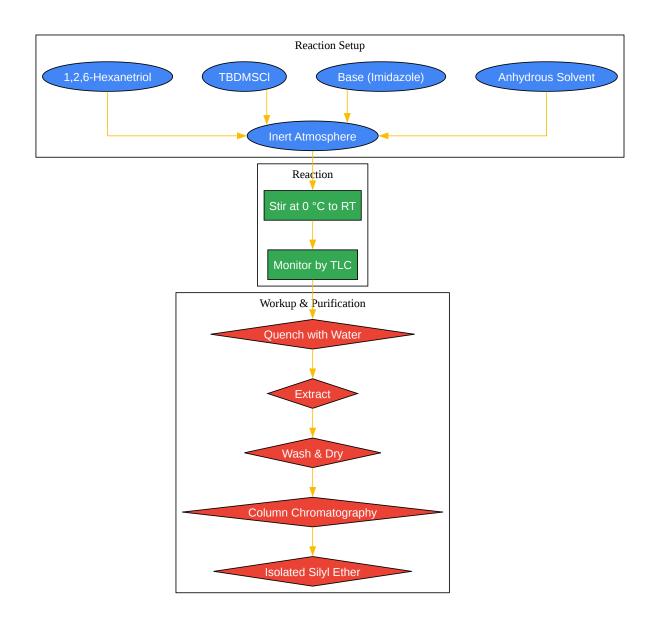


Entry	Equival ents of TBDMS CI	Base	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	1.05	Imidazole	DMF	0 to RT	4	Mono- silylated	~80-90
2	2.2	Imidazole	DMF	RT	12	Di- silylated (at primary OHs)	~70-80

Note: The yields and reaction times are illustrative and based on typical silylation reactions of primary alcohols. The regioselectivity for primary over secondary hydroxyls is generally very high with TBDMSCI.

Logical Workflow for Selective Silylation:





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Workflow for Regioselective Silylation of Primary Alcohols.



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